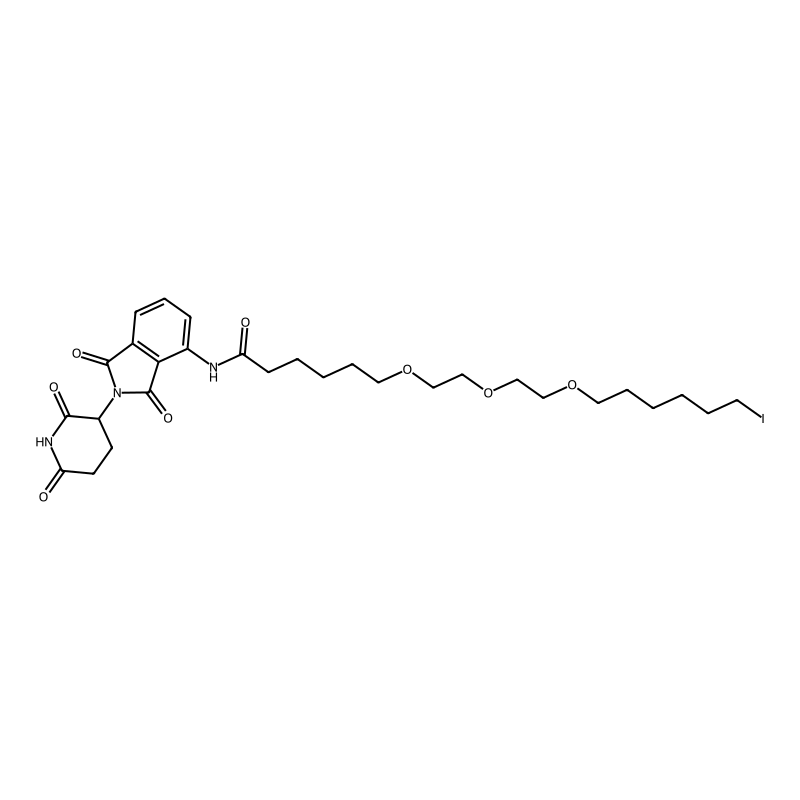

Pomalidomide-C6-PEG3-Butyl Iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pomalidomide-C6-PEG3-Butyl Iodide is a synthetic compound primarily utilized in the field of targeted protein degradation. It serves as a crucial building block for the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The compound features a Cereblon (CRBN)-recruiting ligand, a polyethylene glycol (PEG) linker that balances hydrophobic and hydrophilic properties, and an iodoalkane group that facilitates nucleophilic reactions with target ligands .

- Substitution Reactions: The iodoalkane group can undergo nucleophilic substitution, where the iodine atom is replaced by various nucleophiles.

- Oxidation and Reduction: The pomalidomide core may participate in oxidation and reduction processes, affecting its reactivity and stability.

- Coupling Reactions: The PEG linker enables coupling with other molecules, allowing for the formation of complex structures essential for drug development .

Common Reagents and Conditions

Typical reagents used in these reactions include:

- Nucleophiles such as amines and thiols for substitution.

- Oxidizing agents like hydrogen peroxide for oxidation.

- Reducing agents such as sodium borohydride for reduction.

These reactions are generally conducted under controlled temperatures and with catalysts to optimize yields.

Pomalidomide-C6-PEG3-Butyl Iodide exhibits significant biological activity through its role in PROTACs. By recruiting E3 ubiquitin ligases to target proteins, it promotes their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism allows for the selective elimination of proteins implicated in various diseases, including cancer, making it a valuable tool in therapeutic applications .

The synthesis of Pomalidomide-C6-PEG3-Butyl Iodide typically involves several steps:

- Formation of the Pomalidomide Core: Initial synthesis involves creating the pomalidomide structure, which includes specific functional groups necessary for biological activity.

- Attachment of PEG Linker: The PEG3 linker is then attached to enhance solubility and facilitate interactions with target proteins.

- Iodination: The butyl iodide group is introduced through halogenation reactions, ensuring that the compound retains its reactivity for subsequent chemical modifications.

Industrial production methods mirror these laboratory techniques but are scaled up to ensure efficiency and cost-effectiveness, often employing chromatography for purification .

Pomalidomide-C6-PEG3-Butyl Iodide is primarily used in:

- Drug Development: As a component of PROTACs aimed at treating various cancers by degrading oncogenic proteins.

- Research: In studies focused on protein degradation pathways, cellular responses to targeted therapies, and the development of novel therapeutic agents .

Studies on Pomalidomide-C6-PEG3-Butyl Iodide focus on its interactions with:

- Proteins: Understanding how it binds to CRBN and other target proteins is crucial for optimizing PROTAC design.

- E3 Ligases: Investigating its efficiency in recruiting different E3 ligases can lead to improved specificity and efficacy in protein degradation strategies .

Several compounds share structural similarities with Pomalidomide-C6-PEG3-Butyl Iodide:

| Compound Name | Key Features | Differences |

|---|---|---|

| Pomalidomide-PEG2-Butyl Iodide | Similar structure but shorter PEG linker | Affects degradation efficiency |

| Lenalidomide-C6-PEG1-C3-PEG1-Butyl Amine Hydrochloride | Different linker and functional group | Alters binding properties |

| Pomalidomide-C9-Carboxylic Acid | Contains a carboxylic acid instead of an iodoalkane | Changes reactivity profile |

Uniqueness

Pomalidomide-C6-PEG3-Butyl Iodide stands out due to its specific combination of a CRBN-recruiting ligand, a PEG3 linker, and an iodoalkane group. This unique configuration enhances its versatility for chemical modifications and efficiency in protein degradation applications, making it particularly valuable in PROTAC research .